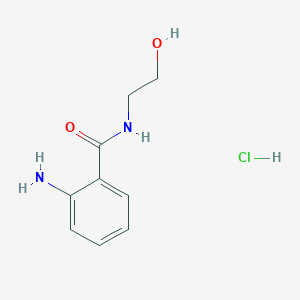

2-amino-N-(2-hydroxyethyl)benzamide hydrochloride

説明

特性

IUPAC Name |

2-amino-N-(2-hydroxyethyl)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c10-8-4-2-1-3-7(8)9(13)11-5-6-12;/h1-4,12H,5-6,10H2,(H,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSSMSJMLUZAMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34637-48-4 | |

| Record name | 2-amino-N-(2-hydroxyethyl)benzamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学的研究の応用

Medicinal Chemistry

2-amino-N-(2-hydroxyethyl)benzamide hydrochloride has been explored for its potential as a therapeutic agent. Its derivatives have shown promise in various pharmacological studies:

- Antimicrobial Activity : Research indicates that this compound exhibits moderate antimicrobial properties against Gram-positive bacteria, with zones of inhibition ranging from 10-15 mm in disk diffusion assays.

- Analgesic Properties : Similar compounds have demonstrated analgesic effects superior to traditional opioids like morphine, suggesting potential applications in pain management .

Biological Research

The compound is also being investigated for its biological activities:

- Antimalarial Effects : In vitro studies have shown that derivatives of this compound significantly inhibit the growth of Plasmodium falciparum, the causative agent of malaria, with an IC₅₀ value of approximately 12 µM.

- Antifungal Activity : Some studies have reported antifungal effects against various pathogenic fungi, indicating its potential for broader antimicrobial applications .

Chemical Synthesis

In synthetic chemistry, 2-amino-N-(2-hydroxyethyl)benzamide hydrochloride serves as a versatile building block for creating more complex molecules. It can be used in:

- Ligand Development : The compound's ability to coordinate with metal ions makes it useful in coordination chemistry.

- Synthesis of Novel Derivatives : Various derivatives can be synthesized to enhance biological activity or modify pharmacokinetic properties.

Pharmacokinetics

The pharmacokinetic profile of 2-amino-N-(2-hydroxyethyl)benzamide hydrochloride suggests favorable absorption and distribution characteristics:

| Parameter | Value |

|---|---|

| Absorption | High |

| Distribution | Extensive |

| Metabolism | Hepatic (liver) |

| Excretion | Renal (kidneys) |

This profile is critical for assessing its viability as a therapeutic agent.

Study Summaries

-

Antimalarial Study :

- Objective : Assess efficacy against Plasmodium falciparum.

- Methodology : In vitro assays using cultured malaria parasites.

- Results : Significant inhibition of parasite growth was observed.

-

Pharmacological Evaluation :

- Objective : Explore additional biological activities.

- Methodology : Various assays including disk diffusion for antimicrobial activity.

- Results : Moderate antimicrobial activity against Gram-positive bacteria.

-

Toxicological Assessment :

- Objective : Evaluate safety profiles in animal models.

- Methodology : Toxicity studies performed in mice.

- Results : No significant adverse effects at therapeutic doses were noted.

作用機序

The mechanism by which 2-amino-N-(2-hydroxyethyl)benzamide hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

類似化合物との比較

Key Observations:

Substituent Effects on Yield: Substituents like p-tolyl (compound 7) and 4-chlorobenzyl (compound 9) achieve high yields (97% and 95%, respectively), likely due to steric and electronic stabilization during synthesis . The hydrochloride salt form of 2-amino-N-(2-hydroxyethyl)benzamide may enhance solubility but complicates crystallization, as seen in Midodrine hydrochloride’s sharp melting point (192–193°C) .

Pharmacological Relevance: Midodrine hydrochloride (structurally distinct but shares HCl salt and hydroxyethyl-like groups) is clinically used for hypotension, highlighting the importance of salt forms in drug bioavailability . Compound 20 demonstrates bioactivity against Trypanosoma brucei, suggesting that aminoethyl and halogenated substituents enhance antiparasitic effects .

Spectroscopic Differentiation :

- 1H-NMR : The target compound’s hydroxyethyl group (-CH₂CH₂OH) would show characteristic peaks at δ 3.4–3.8 (methylene protons) and δ 4.8–5.2 (hydroxyl proton, broad), distinct from methyl or chlorobenzyl substituents in analogues .

- 13C-NMR : The benzamide carbonyl (C=O) resonates at ~168–170 ppm, while the hydroxyethyl carbons appear at δ 50–60 (CH₂) and δ 60–70 (CH₂OH) .

Functional Group Impact on Properties

Hydroxyethyl vs. Hydroxyphenethyl Groups

- Solubility: The hydroxyethyl group in the target compound improves water solubility compared to non-polar substituents (e.g., p-tolyl in compound 7). However, Midodrine’s β-hydroxy-2,5-dimethoxyphenethyl group further enhances solubility via hydrogen bonding and ether linkages .

- Stability : Hydrochloride salts (e.g., target compound, Midodrine) exhibit higher stability under acidic conditions compared to free bases, critical for oral drug formulations .

Halogenated Analogues

- This property is exploited in neuropharmacological agents like MD 790501, a benzamide-derived neuroleptic .

生物活性

2-amino-N-(2-hydroxyethyl)benzamide hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, drawing on various research studies and findings.

- Molecular Formula: C9H12N2O2·HCl

- SMILES Notation: C1=CC=C(C(=C1)C(=O)NCCO)N

- InChI Key: InChI=1S/C9H12N2O2/c10-8-4-2-1-3-7(8)9(13)11-5-6-12/h1-4,12H

The biological activity of 2-amino-N-(2-hydroxyethyl)benzamide hydrochloride is primarily attributed to its interaction with various molecular targets. Research indicates that it may exert its effects through the following mechanisms:

- Antiparasitic Activity : The compound has shown potential against Plasmodium falciparum, the causative agent of malaria, by targeting the PfPrx1 protein, which is crucial for the parasite's oxidative stress response. Inhibition of this protein leads to increased oxidative stress within the parasite, potentially impairing its survival.

- Antimicrobial Properties : Studies have indicated that derivatives of benzamide compounds exhibit antimicrobial activity. This includes effects against various bacterial strains and protozoan parasites such as Trypanosoma brucei, which causes Human African Trypanosomiasis (HAT) .

- Cancer Therapeutics : The compound has been explored as a dual inhibitor targeting both Bcr-Abl kinase and histone deacetylase (HDAC), showing promising antiproliferative effects against leukemia cell lines .

Biological Evaluation

The biological evaluation of 2-amino-N-(2-hydroxyethyl)benzamide hydrochloride has been conducted through various assays and studies. Here are some key findings:

Case Study 1: Antiparasitic Activity

A study evaluated the effect of 2-amino-N-(2-hydroxyethyl)benzamide hydrochloride on Trypanosoma brucei. The compound demonstrated significant antiparasitic activity with an EC50 value in the low micromolar range. It was noted that oral bioavailability was favorable, making it a candidate for further development as an oral treatment for HAT .

Case Study 2: Cancer Therapeutics

In another study focusing on dual inhibitors, compounds similar to 2-amino-N-(2-hydroxyethyl)benzamide hydrochloride were synthesized and tested against human leukemia cell lines. Results indicated that these compounds effectively inhibited cell proliferation and showed promise in overcoming resistance mechanisms associated with traditional therapies like methotrexate .

Pharmacokinetics

The pharmacokinetic profile of 2-amino-N-(2-hydroxyethyl)benzamide hydrochloride suggests good absorption, distribution, metabolism, and excretion (ADME) properties. Its ability to penetrate biological barriers, including the blood-brain barrier, is particularly relevant for treating central nervous system infections caused by parasites like T. brucei.

準備方法

Classical Amidation Approach

The primary synthetic strategy involves the amidation of benzoyl derivatives with 2-aminoethanol or its equivalents under controlled conditions.

Step 1: Preparation of Benzoyl Chloride or Activated Ester

Benzoyl chloride is typically prepared from benzoic acid via reaction with thionyl chloride or other chlorinating agents.

Step 2: Amidation Reaction

The benzoyl chloride is reacted with 2-aminoethanol or its hydrochloride salt in the presence of a base such as sodium hydroxide or triethylamine to neutralize the released hydrochloric acid and drive the reaction forward.

-

- Solvent: Commonly used solvents include dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).

- Temperature: Reaction is usually performed at 0°C to room temperature to minimize side reactions.

- Time: Reaction times vary from 30 minutes to several hours depending on scale and purity requirements.

This method yields 2-amino-N-(2-hydroxyethyl)benzamide, which can be converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.

Carbodiimide-Mediated Coupling

A more modern and efficient method employs carbodiimide coupling agents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to activate carboxylic acids for amide bond formation.

-

- Benzoic acid or substituted benzoic acid is dissolved in anhydrous DMF.

- EDC or HATU and hydroxybenzotriazole (HOBt) are added to activate the acid.

- 2-Aminoethanol is added to the activated ester intermediate.

- The reaction is maintained at 0°C to room temperature.

- After completion, the product is isolated by extraction and purified via crystallization or chromatography.

-

- Higher yields (>90%) compared to classical methods.

- Mild reaction conditions prevent epimerization or degradation.

- Suitable for scale-up and diverse substrate scope.

Alternative Synthetic Routes

Reaction of Aminomethanone Intermediates:

According to patent literature, aminomethanone intermediates can be prepared by reacting appropriately substituted bromoacetophenones with hexamethylenetetramine in THF-water mixtures, enhancing reaction speed and yield. Subsequent derivatization leads to the target compound or its analogs.

-

Some studies report direct amidation of esters with sodium methoxide followed by oxidative cyclization to yield related benzamide derivatives, although this is less common for 2-amino-N-(2-hydroxyethyl)benzamide hydrochloride specifically.

Industrial Production Considerations

-

For large-scale production, continuous flow reactors are employed to maintain consistent temperature and mixing, improving yield and purity.

-

Catalysts such as tertiary amines or coupling reagents optimize reaction rates. Purification techniques include crystallization, recrystallization, and chromatographic methods to achieve pharmaceutical-grade purity.

Analytical Characterization During Preparation

Nuclear Magnetic Resonance (NMR):

¹H and ¹³C NMR confirm the structure, with characteristic signals including amide NH (~7.7 ppm) and carbonyl carbons (~167 ppm).

High-Performance Liquid Chromatography (HPLC):

Used to monitor reaction progress and purity, ensuring >98% purity for final products.

-

Employed for definitive structure confirmation and refinement using software such as SHELXL.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Classical Amidation | Benzoyl chloride, 2-aminoethanol | DCM, THF, or DMF | 0°C to RT | 60–75 | Requires base; may generate HCl byproduct |

| Carbodiimide-Mediated Coupling | Benzoic acid, EDC/HATU, HOBt, 2-aminoethanol | DMF | 0°C to RT | >90 | Mild conditions; high purity and yield |

| Aminomethanone Intermediate Route | Bromoacetophenone, hexamethylenetetramine | THF-water mixture | RT | Moderate to high | Faster reaction; suitable for substituted analogs |

| Direct Amidation of Esters | Ester, sodium methoxide | Methanol or similar | RT to reflux | Variable | Less common; used for related compounds |

Research Findings and Optimization Strategies

-

Maintaining low temperatures (0–5°C) during coupling reactions minimizes side reactions such as epimerization or polymerization.

-

Anhydrous DMF or DCM improves solubility of reagents and intermediates, enhancing reaction rates.

-

HATU generally provides superior activation of carboxyl groups compared to EDC/HOBt, resulting in higher yields and fewer byproducts.

-

Controlled addition of water in reactions involving hexamethylenetetramine improves reaction speed and reduces polymeric byproducts.

Q & A

Q. What are the standard synthesis routes for 2-amino-N-(2-hydroxyethyl)benzamide hydrochloride?

The compound is synthesized via nucleophilic substitution reactions. A typical route involves reacting 2-aminobenzoic acid derivatives (e.g., methyl 2-aminobenzoate) with 2-chloroethanol in the presence of a base like sodium hydroxide. The reaction proceeds under controlled temperature (40–60°C) and reflux conditions in solvents such as tetrahydrofuran (THF) to enhance yield. Post-synthesis, the product is precipitated using hydrochloric acid to form the hydrochloride salt .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

High-performance liquid chromatography (HPLC) is used to assess purity (>95%), while mass spectrometry (MS) confirms molecular weight (e.g., m/z 180.21 for the free base). Infrared (IR) spectroscopy identifies functional groups, such as the amide C=O stretch (~1650 cm⁻¹) and N–H bends (~3300 cm⁻¹). Nuclear magnetic resonance (NMR) resolves the hydroxyethyl (–CH₂CH₂OH) and aromatic proton environments .

Q. How do the functional groups in this compound influence its reactivity?

The amide group (–C(=O)N–) confers stability against hydrolysis under neutral conditions but susceptibility in acidic/basic environments. The amino (–NH₂) and hydroxyethyl (–CH₂CH₂OH) groups enable hydrogen bonding with biological targets, enhancing interactions with enzymes or receptors. These groups also facilitate derivatization (e.g., acylation or alkylation) for structure-activity studies .

Q. What are the stability considerations under varying pH conditions?

The compound undergoes hydrolysis in strongly acidic (pH < 3) or basic (pH > 10) conditions due to cleavage of the amide bond. Stability studies using accelerated degradation protocols (e.g., 40°C, 75% humidity) show >90% integrity at pH 5–7 over 30 days, making aqueous buffers in this range suitable for biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize by-products?

Yield optimization requires balancing solvent polarity, temperature, and stoichiometry. THF increases reaction rates compared to ethanol due to better solubility of intermediates. A molar ratio of 1:1.2 (2-aminobenzoic acid derivative:2-chloroethanol) minimizes unreacted starting material. Kinetic monitoring via thin-layer chromatography (TLC) or in-situ IR helps terminate reactions at ~85% conversion to avoid side products like dimerized amides .

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies in enzyme inhibition data (e.g., IC₅₀ values) may arise from assay conditions (e.g., buffer ionic strength, co-solvents). Comparative studies should standardize protocols (e.g., fixed ATP concentrations in kinase assays) and validate target engagement using orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Computational docking (e.g., AutoDock Vina) can rationalize binding mode variations .

Q. How to design experiments probing enzyme interactions driven by hydrogen bonding?

Use site-directed mutagenesis to modify key residues (e.g., Asp/Glu in catalytic sites) and measure binding affinity shifts via SPR. Isotopic labeling (¹⁵N/¹³C) in NMR reveals hydrogen-bonding networks in enzyme-ligand complexes. Competitive assays with analogs lacking the hydroxyethyl group quantify the contribution of this moiety to binding energy .

Q. What computational methods predict the compound’s interaction with novel biological targets?

Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-receptor dynamics over microsecond timescales, identifying stable binding poses. Pharmacophore mapping (e.g., Schrödinger Phase) prioritizes targets with compatible electrostatic and steric features. Machine learning models trained on kinase inhibition datasets can predict off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。